1-[4-(Hydroxymethyl)-2,5-dihydrothiophen-2-yl]-5-methyl-pyrimidine-2,4-dione
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Overview
Description
(±) 2,4(1H,3H)-Pyrimidinedione, 1-(2,5-dihydro-4-(hydroxymethyl)-2-thienyl)-5-methyl- is a heterocyclic compound that features a pyrimidinedione core with a thienyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±) 2,4(1H,3H)-Pyrimidinedione, 1-(2,5-dihydro-4-(hydroxymethyl)-2-thienyl)-5-methyl- typically involves the following steps:
Formation of the Pyrimidinedione Core: This can be achieved through the condensation of urea with malonic acid derivatives under acidic or basic conditions.
Introduction of the Thienyl Substituent: The thienyl group can be introduced via a Friedel-Crafts acylation reaction using a thienyl derivative and an appropriate acylating agent.
Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the pyrimidinedione core can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thienyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated or nitrated thienyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine
Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents against various bacterial and fungal strains.
Anticancer Agents: Some studies have indicated that this compound can inhibit the growth of certain cancer cell lines.
Industry
Pharmaceuticals: Used as an intermediate in the synthesis of various drugs.
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of (±) 2,4(1H,3H)-Pyrimidinedione, 1-(2,5-dihydro-4-(hydroxymethyl)-2-thienyl)-5-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In the case of antimicrobial activity, it may disrupt cell wall synthesis or interfere with nucleic acid replication.
Comparison with Similar Compounds
Similar Compounds
2,4(1H,3H)-Pyrimidinedione, 1-(2-thienyl)-5-methyl-: Lacks the hydroxymethyl group, which may affect its solubility and reactivity.
2,4(1H,3H)-Pyrimidinedione, 1-(4-hydroxy-2-thienyl)-5-methyl-: Contains a hydroxyl group instead of a hydroxymethyl group, which may influence its biological activity.
Uniqueness
The presence of both the hydroxymethyl and thienyl groups in (±) 2,4(1H,3H)-Pyrimidinedione, 1-(2,5-dihydro-4-(hydroxymethyl)-2-thienyl)-5-methyl- makes it unique in terms of its chemical reactivity and potential applications. The hydroxymethyl group can participate in additional hydrogen bonding, enhancing its interaction with biological targets.
Properties
CAS No. |
328386-40-9 |
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Molecular Formula |
C10H12N2O3S |
Molecular Weight |
240.28 g/mol |
IUPAC Name |
1-[4-(hydroxymethyl)-2,5-dihydrothiophen-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12N2O3S/c1-6-3-12(10(15)11-9(6)14)8-2-7(4-13)5-16-8/h2-3,8,13H,4-5H2,1H3,(H,11,14,15) |
InChI Key |
HBMCKEAJMLDEKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C=C(CS2)CO |
Origin of Product |
United States |
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